2,4,5-Trifluorophenyl isocyanate
Overview
Description
2,4,5-Trifluorophenyl isocyanate is an organic compound with the molecular formula C7H2F3NO and a molecular weight of 173.09 g/mol . It features a benzene ring substituted with three fluorine atoms at positions 2, 4, and 5, and an isocyanate group (-N=C=O) attached to the remaining carbon atom. This compound is known for its high reactivity, particularly with nucleophiles such as amines and alcohols.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,5-Trifluorophenyl isocyanate can be synthesized through various methods. One common approach involves the reaction of 2,4,5-trifluoroaniline with phosgene (COCl2) under controlled conditions . This reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The reaction proceeds as follows:
C6H2F3NH2+COCl2→C6H2F3NCO+2HCl
Another method involves the oxidation of 2,4,5-trifluorophenyl isonitrile using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride . This process is efficient and produces high-purity isocyanates.
Industrial Production Methods
Industrial production of this compound often employs large-scale phosgenation processes, where phosgene is reacted with 2,4,5-trifluoroaniline in the presence of a suitable solvent and catalyst . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trifluorophenyl isocyanate primarily undergoes addition reactions with nucleophiles. These reactions include:
Addition with Amines: Forms ureas.
Addition with Alcohols: Forms carbamates.
Common Reagents and Conditions
Amines: Reacts readily with primary and secondary amines under mild conditions to form substituted ureas.
Alcohols: Reacts with alcohols to form carbamates, often requiring a catalyst or elevated temperatures.
Major Products
N-Phenyl-N-(2,4,5-trifluorophenyl)urea: Formed from the reaction with aniline.
2,4,5-Trifluorophenyl carbamate: Formed from the reaction with methanol.
Scientific Research Applications
Organic Synthesis
2,4,5-Trifluorophenyl isocyanate is a valuable building block in organic synthesis due to its reactivity with various functional groups. It is used to introduce trifluorophenyl moieties into complex molecules, influencing reaction rates and product selectivity.
Medicinal Chemistry
The compound is utilized in medicinal chemistry for the synthesis of potential drug candidates. The trifluorophenyl group can improve bioavailability and metabolic stability of pharmaceuticals.
Polymer Chemistry
In polymer chemistry, this compound is used as a monomer in the synthesis of polyurethanes. These polymers exhibit enhanced thermal stability and specific functionalities.
Mechanism of Action
The mechanism of action of 2,4,5-Trifluorophenyl isocyanate involves its high reactivity with nucleophiles. The isocyanate group (-N=C=O) reacts with nucleophilic sites on other molecules, forming covalent bonds . This reactivity is influenced by the electron-withdrawing effects of the fluorine atoms, which make the phenyl ring more electron-deficient and enhance the electrophilicity of the isocyanate group.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trifluorophenyl isocyanate: Similar structure but with fluorine atoms at positions 2, 4, and 6.
2,4-Difluorophenyl isocyanate: Lacks one fluorine atom compared to 2,4,5-Trifluorophenyl isocyanate.
Uniqueness
This compound is unique due to the specific positioning of the fluorine atoms, which significantly influences its reactivity and the electronic properties of the phenyl ring. This makes it particularly useful in applications requiring precise control over reactivity and product formation.
Properties
IUPAC Name |
1,2,4-trifluoro-5-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NO/c8-4-1-6(10)7(11-3-12)2-5(4)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPFGLMBBUHGAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584916 | |
Record name | 1,2,4-Trifluoro-5-isocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932710-67-3 | |
Record name | 1,2,4-Trifluoro-5-isocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 932710-67-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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